molecular formula C16H18ClNO B6215680 2,2-diphenylmorpholine hydrochloride CAS No. 2742656-42-2

2,2-diphenylmorpholine hydrochloride

Cat. No.: B6215680
CAS No.: 2742656-42-2
M. Wt: 275.8
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenylmorpholine hydrochloride is a chemical compound with the molecular formula C16H17NO·HCl. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenylmorpholine hydrochloride typically involves the reaction of 2,2-diphenylmorpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 2,2-Diphenylmorpholine and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.

    Procedure: 2,2-Diphenylmorpholine is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react, forming this compound as a precipitate.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 2,2-diphenylmorpholine and hydrochloric acid.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to 2,2-diphenylmorpholine.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: N-oxides of 2,2-diphenylmorpholine.

    Reduction: 2,2-Diphenylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-diphenylmorpholine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by:

Comparison with Similar Compounds

2,2-Diphenylmorpholine hydrochloride can be compared with other similar compounds, such as:

    2-Phenylmorpholine: Lacks the second phenyl group, resulting in different chemical and biological properties.

    Phenmetrazine: A stimulant drug with a different substitution pattern on the morpholine ring.

    Phendimetrazine: Another stimulant with a similar structure but different pharmacological effects.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives .

Properties

CAS No.

2742656-42-2

Molecular Formula

C16H18ClNO

Molecular Weight

275.8

Purity

95

Origin of Product

United States

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